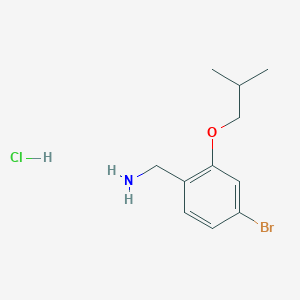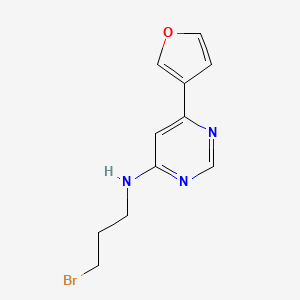
4-Bromo-2-isobutoxybenzylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “4-Bromo-2-isobutoxybenzylamine hydrochloride”, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions are carried out .Scientific Research Applications
In vivo Metabolism and Identification of Metabolic Pathways
Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been conducted to understand their in vivo metabolism in rats. Such studies identify urinary metabolites, suggesting operative metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Neurotoxic Effects on Noradrenergic Neurons
Compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) have been studied for their neurotoxic effects on noradrenergic neurons in both adult and developing rats. These studies highlight the specific neurotoxic effects on peripheral and central noradrenergic neurons, providing insights into the mechanisms of neuronal degeneration and the potential for studying neurodegenerative diseases (Jaim-Etcheverry & Zieher, 1980).
Synthetic Technology and Organic Synthesis
Research into synthetic technologies for related compounds, such as N,N-Dimethyl-4-nitrobenzylamine, explores methods for organic synthesis with applications in medicine, pesticides, and chemical fields. These studies offer insights into low-cost, simple, and environmentally friendly production processes (Wang Ling-ya, 2015).
Histidine Decarboxylase Inhibition
Studies on the inhibition of histidine decarboxylase by O-substituted hydroxylamines, related to the chemical structure of interest, provide insights into biochemical pathways. This research can help understand the mechanisms of enzyme inhibition, with potential applications in pharmaceutical development (Leinweber, 1968).
Neonatal Treatment Effects on Neurotransmission
The effects of neonatal treatment with neurotoxic compounds, such as DSP-4, on neurotransmission in the prefrontal cortex of adult rats, shed light on the long-term impacts of early-life exposure to neurotoxins. Such research is crucial for understanding developmental neurotoxicology and the interplay between different neurotransmitter systems (Bortel, Nowak, & Brus, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-bromo-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13;/h3-5,8H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHGRGIJOMHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)
amine](/img/structure/B1531584.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531589.png)
![3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B1531590.png)
![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)
![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)
![N-[(1-fluorocyclopentyl)methyl]-3,4-dimethylaniline](/img/structure/B1531594.png)





